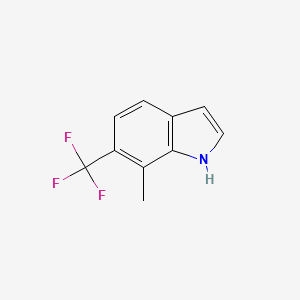

7-Methyl-6-(trifluoromethyl)-1H-indole

Description

Properties

CAS No. |

1360885-98-8 |

|---|---|

Molecular Formula |

C10H8F3N |

Molecular Weight |

199.176 |

IUPAC Name |

7-methyl-6-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H8F3N/c1-6-8(10(11,12)13)3-2-7-4-5-14-9(6)7/h2-5,14H,1H3 |

InChI Key |

JCXMAPURBMNAGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1NC=C2)C(F)(F)F |

Synonyms |

1H-Indole, 7-Methyl-6-(trifluoroMethyl)- |

Origin of Product |

United States |

Scientific Research Applications

Overview

7-Methyl-6-(trifluoromethyl)-1H-indole is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and properties. This compound, characterized by its trifluoromethyl group, exhibits significant biological activities that make it valuable in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

The trifluoromethyl group in this compound enhances lipophilicity and bioavailability, making it a promising candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacological profiles.

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, demonstrating potential as anticancer agents .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. The presence of the trifluoromethyl group is thought to enhance its ability to disrupt microbial membranes, leading to increased efficacy against bacterial strains .

Agrochemicals

The unique properties of this compound have led to its exploration in agricultural applications. Its ability to act as a pesticide or herbicide is under investigation, particularly for its effectiveness against resistant strains of pests.

- Pesticidal Activity : Research has indicated that indole derivatives can be effective against various agricultural pests. The trifluoromethyl substitution may contribute to enhanced activity and selectivity .

Material Science

In material science, the incorporation of trifluoromethyl groups in polymers and coatings can significantly alter their physical properties.

- Fluorinated Polymers : The use of this compound in the synthesis of fluorinated polymers has been explored due to their unique thermal stability and chemical resistance . These materials are valuable in applications requiring durability and resistance to harsh environments.

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university explored the anticancer effects of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Pesticide Development

Another research project focused on the development of new agrochemicals based on indole derivatives. In this study, this compound was tested against common agricultural pests. The findings revealed that this compound exhibited a higher mortality rate compared to traditional pesticides, suggesting its potential as an effective alternative .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs. Halogen Substitutents : The CF₃ group at position 6 in 7-Methyl-6-(trifluoromethyl)-1H-indole confers greater electron-withdrawing effects and lipophilicity compared to fluoro or chloro substituents (e.g., 6-Fluoro-1H-indole or 7-Chloro-3-methyl-1H-indole-2-carboxylic acid). This enhances metabolic stability and binding affinity in hydrophobic environments .

Spectral Data Comparisons

- ¹H NMR : For 1-Methyl-6-(trifluoromethyl)indole, aromatic protons resonate at δ 7.73–6.58 ppm, with a methyl singlet at δ 3.83 . In contrast, 5-Fluoro-1-methyl-1H-indole exhibits downfield shifts for fluorine-adjacent protons (δ 7.37–6.90 ppm) .

- ¹³C NMR : The CF₃ group in 1-Methyl-6-(trifluoromethyl)indole causes deshielding of adjacent carbons (δ 128–134 ppm), whereas methyl groups in 5-Fluoro-1-methyl-1H-indole result in signals near δ 47–55 ppm for aliphatic carbons .

Preparation Methods

Sonogashira Coupling and Cyclization

Radical Trifluoromethylation Strategies

Late-stage C–H trifluoromethylation using radical reagents (e.g., Togni’s reagent or CF₃SO₂Na) represents a modular approach. However, regioselectivity remains a hurdle. Directed C–H functionalization using a transient directing group could enhance precision:

-

Directing Group Installation : A removable group (e.g., pyridine) is attached to the indole nitrogen.

-

Radical Addition : CF₃ radicals generated from CF₃SO₂Cl or similar reagents add to the directed C6 position.

-

Directing Group Removal : Hydrolysis or cleavage yields the final product.

Challenges :

-

Competing reactions at other positions.

-

Stability of intermediates under radical conditions.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Scalability

The Sonogashira route offers the best scalability, as demonstrated by the patent’s kilogram-scale synthesis of brominated indoles. Key factors for industrial adoption include:

-

Cost of Catalysts : Pd-based catalysts contribute significantly to expenses.

-

Solvent Recovery : NMP and DMF require efficient recycling to reduce costs.

-

Purification : Column chromatography remains a bottleneck; alternatives like crystallization should be explored.

Q & A

Q. Q1. What are the key synthetic routes for 7-Methyl-6-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

A1. The synthesis of this compound can be extrapolated from methods used for structurally similar indoles. Key approaches include:

- Electrophilic Substitution : Bromination or methylation of 6-(trifluoromethyl)-1H-indole using reagents like N-bromosuccinimide (NBS) or methylating agents under controlled conditions (e.g., dichloromethane at room temperature, 24–48 hours) .

- Cross-Coupling Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in , where CuI in PEG-400/DMF enables regioselective functionalization (42% yield after column chromatography) .

- Purification : Fast column chromatography (70:30 ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Essential analytical methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., FAB-HRMS in ) .

- Chromatography : TLC or HPLC to monitor reaction progress and purity (>97% by HPLC in ) .

Advanced Research Questions

Q. Q3. How do substituent positions (methyl vs. bromo/nitro) on the indole ring affect biological activity?

A3. Substituent effects are critical in structure-activity relationship (SAR) studies:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving target binding (e.g., anticancer IC₅₀ = 15 µM for bromo-substituted analogs vs. 30 µM for non-bromo derivatives) .

- Methyl vs. Nitro : Methyl groups may reduce steric hindrance compared to nitro groups, as seen in , where nitro substitution alters redox properties and pharmacokinetics .

Q. Q4. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

A4. The trifluoromethyl group is a strong electron-withdrawing meta-director, guiding electrophiles to positions 4 or 7 on the indole ring. Reaction mechanisms involve:

- Electrophilic Attack : Stabilization of intermediates via resonance, as observed in iodination (, % yield under iodine catalysis at 40°C) .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophile activation, while protic solvents (e.g., CH₃COOH) reduce reactivity .

Q. Q5. How can researchers optimize synthetic protocols to address low yields in indole functionalization?

A5. Optimization strategies include:

- Catalyst Screening : CuI for CuAAC () or iodine for electrophilic substitutions () .

- Temperature Control : Elevated temperatures (40–80°C) improve reaction kinetics but may require trade-offs in selectivity .

- Scalability : Continuous flow reactors () enhance reproducibility for gram-scale synthesis .

Data Contradiction Analysis

Q. Q6. Why do conflicting reports exist regarding the anticancer activity of trifluoromethyl-indole derivatives?

A6. Discrepancies arise from:

- Assay Variability : Differences in cell lines (e.g., IC₅₀ = 15 µM in HT-29 vs. 60 µM in MCF-7) .

- Substituent Synergy : Methyl groups at position 7 may sterically hinder target binding compared to smaller substituents (e.g., fluoro in ) .

Q. Q7. How should researchers resolve inconsistencies in NMR data for trifluoromethyl-indole compounds?

A7. Standardization is key:

- Deuterated Solvents : Use CDCl₃ or DMSO-d₶ for consistent shift referencing .

- Coupling Constants : Compare ¹⁹F-¹H coupling patterns (e.g., J = 8–12 Hz for CF₃ groups) to confirm regiochemistry .

Methodological Recommendations

Q. Table 1. Comparison of Synthetic Methods for Trifluoromethyl-Indoles

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuI/PEG-400 | 42 | >95 | |

| Electrophilic Iodination | I₂/MeCN | 98 | >97 | |

| Bromination | NBS/CH₂Cl₂ | 85 | >99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.